molecular formula C13H16N2O2S B14932237 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxybutanamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxybutanamide

Cat. No.: B14932237
M. Wt: 264.35 g/mol
InChI Key: MZNOIVGSNARQCD-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxybutanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxybutanamide typically involves the reaction of a thiazole derivative with a phenoxybutanamide precursor. One common method involves the use of n-alkylbromides in the presence of a base to facilitate the reaction . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxybutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxybutanamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a phenoxybutanamide moiety allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxybutanamide

InChI

InChI=1S/C13H16N2O2S/c1-2-11(17-10-6-4-3-5-7-10)12(16)15-13-14-8-9-18-13/h3-7,11H,2,8-9H2,1H3,(H,14,15,16)

InChI Key

MZNOIVGSNARQCD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NCCS1)OC2=CC=CC=C2

Origin of Product

United States

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